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49059)
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Abstract

This technical guide provides a comprehensive overview of the binding affinity of S116836,
also known as SR 49059 and Relcovaptan, for the vasopressin V1a and V2 receptors.
S$116836 is a potent and highly selective non-peptide antagonist of the vasopressin Vl1a
receptor. This document summarizes key quantitative binding data, details the experimental
methodologies used for these determinations, and illustrates the associated signaling
pathways. The information presented is intended to serve as a valuable resource for
researchers and professionals involved in the study of the vasopressin system and the
development of related therapeutics.

Introduction to $S116836 and Vasopressin Receptors

Arginine vasopressin (AVP) is a neuropeptide hormone that plays crucial roles in regulating a
wide array of physiological functions, including cardiovascular homeostasis, water balance, and
social behaviors. Its actions are mediated through three main G-protein coupled receptor
(GPCR) subtypes: V1a, V1b, and V2.

e Vla Receptors (V1aR): Primarily located in vascular smooth muscle, liver, and platelets, Vl1a
receptors are coupled to Gaq proteins. Their activation stimulates the phospholipase C
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(PLC) pathway, leading to increased intracellular calcium and subsequent physiological
responses like vasoconstriction.

» V2 Receptors (V2R): Predominantly expressed in the principal cells of the kidney's collecting
ducts, V2 receptors are coupled to Gas proteins. Activation of V2R stimulates the adenylyl
cyclase pathway, increasing cyclic AMP (cCAMP) levels, which in turn promotes water
reabsorption from urine.

S$116836 (SR 49059) is a potent, selective, and orally active non-peptide antagonist developed
to specifically target the V1a receptor. Its high affinity and selectivity for the V1a subtype over
the V2 and other receptors make it an important pharmacological tool for investigating the
physiological and pathological roles of the V1a receptor.

Vl1a and V2 Receptor Binding Affinity of S116836

S$116836 demonstrates a high affinity for the V1a receptor across different species and tissues,
while exhibiting a significantly lower affinity for the V2 receptor. This selectivity is a defining
characteristic of the compound.

Data Presentation

The following tables summarize the quantitative binding affinity data for S116836 (SR 49059) at
the V1a and V2 receptors.

Table 1: V1a Receptor Binding Affinity of S116836 (SR 49059)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b8217937?utm_src=pdf-body
https://www.benchchem.com/product/b8217937?utm_src=pdf-body
https://www.benchchem.com/product/b8217937?utm_src=pdf-body
https://www.benchchem.com/product/b8217937?utm_src=pdf-body
https://www.benchchem.com/product/b8217937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8217937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Species / Radioligand
. Parameter Value (nM) Reference
Tissue Used
Rat Liver K 1.6 +0.2 [3H]AVP
) 125] [inear AVP
Human Adrenals K i 1.1+0.2

antagonist

125 [inear AVP

Human Uterus K 15+04 ]
antagonist
) 125 linear AVP
Human Platelets K i 6.3+0.6 ]
antagonist
Human Platelet AVP-induced
) IC_50_ 3.7+x04 )
Aggregation aggregation
General ) .
N K i 1.4 Not Specified
(Unspecified)

Table 2: V2 Receptor Binding Affinity of S116836 (SR 49059)

Species | Tissue Parameter Value Reference

>100 nM (Affinity is

lower by =2 orders of

Bovine K )
magnitude than for
Vl1aR)
>100 nM (Affinity is
) lower by =2 orders of
Human Ko

magnitude than for
Vi1aR)

As indicated in the data, S116836 binds to the V1a receptor with high, nanomolar-range affinity.
In contrast, its affinity for the V2 receptor is substantially lower, reported to be at least two
orders of magnitude less than its affinity for the V1a receptor.
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Caption: Logical diagram of S116836's selective binding affinity.

Signaling Pathways

The selectivity of S116836 for the V1a receptor means it primarily inhibits the Gag-mediated
signaling cascade while having minimal effect on the Gas-mediated pathway activated by the
V2 receptor.

Vl1a Receptor Signhaling Pathway (Gaqg-PLC)

Upon binding of vasopressin, the V1a receptor activates the Gq family of G-proteins. This
initiates a cascade involving the activation of Phospholipase C (PLC), which then cleaves
phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-
trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic
reticulum, triggering the release of stored calcium (Ca2*) into the cytoplasm. DAG, along with
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the increased intracellular Ca2*, activates Protein Kinase C (PKC), which phosphorylates
various downstream targets, leading to cellular responses such as smooth muscle contraction.

V1a Receptor Signaling Pathway

Vasopressin

(AVP) PIP2
1
Cytosol
V1a Receptor —
activates cleaves binds to receptor on
Endoplasmic
Reticulum
activates

Phospholipase C
(PLC)

Activates activates

Protein Kinase C
(®)

leads to

Cellular Responses
(e.g., Vasoconstriction)

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8217937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: The Gag-mediated signaling cascade of the V1a receptor.

V2 Receptor Signaling Pathway (Gas-cAMP)

Activation of the V2 receptor by vasopressin leads to the stimulation of the Gs family of G-
proteins. The activated Gas subunit binds to and activates adenylyl cyclase, an enzyme that
catalyzes the conversion of ATP to cyclic AMP (CAMP). cAMP acts as a second messenger,
primarily by activating Protein Kinase A (PKA). PKA then phosphorylates various intracellular
proteins, including aquaporin-2 (AQP2) water channels in the kidney, leading to their
translocation to the cell membrane and an increase in water reabsorption.
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¢ To cite this document: BenchChem. [S116836 V1a and V2 receptor binding affinity].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8217937#s116836-v1a-and-v2-receptor-binding-
affinity]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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